molecular formula C14H14N2O4S B2515683 2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid CAS No. 1540847-46-8

2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid

Cat. No.: B2515683
CAS No.: 1540847-46-8
M. Wt: 306.34
InChI Key: NSNBTGTVLXDLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid is a synthetic hybrid compound designed for research applications, particularly in medicinal chemistry and antibiotic resistance. Its structure incorporates a 2-hydroxybenzoic acid (salicylic acid) scaffold linked via a urea bridge to a 3-methylthiophene moiety. This molecular framework is of significant interest for developing novel enzyme inhibitors and antimicrobial agents. The 2-hydroxybenzoic acid component is a well-known pharmacophore that can target carboxylate-binding pockets in enzymes, a common feature in β-lactamases that confer bacterial resistance to antibiotics . The urea functional group offers strong hydrogen-bonding potential, which can facilitate specific interactions with enzyme active sites. Furthermore, the inclusion of a 3-methylthiophene ring is a strategic feature, as thiophene-based carboxamide derivatives have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative pathogens in recent studies . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a candidate for directly investigating new mechanisms of action against drug-resistant bacteria. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-hydroxy-5-[(3-methylthiophen-2-yl)methylcarbamoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-8-4-5-21-12(8)7-15-14(20)16-9-2-3-11(17)10(6-9)13(18)19/h2-6,17H,7H2,1H3,(H,18,19)(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNBTGTVLXDLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC(=O)NC2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid typically involves multiple steps. One common method includes the reaction of 3-methylthiophene with a suitable carbamoylating agent to form the intermediate, which is then coupled with 2-hydroxy-5-aminobenzoic acid under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of a nitro group results in an amine .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block in Organic Synthesis: This compound serves as a versatile building block in the synthesis of more complex organic molecules.
  • Coordination Chemistry: It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.

2. Biology:

  • Antimicrobial Properties: Research indicates that it may exhibit antimicrobial activities, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties, warranting further investigation into its therapeutic applications.

3. Medicine:

  • Therapeutic Agent Exploration: Ongoing research aims to evaluate its efficacy as a therapeutic agent for various diseases, particularly in oncology and infectious diseases.
  • Drug Development: Its unique structure may contribute to the development of novel drugs targeting specific biological pathways.

4. Industry:

  • Advanced Materials Development: The compound is explored in the creation of advanced materials due to its chemical stability and reactivity.
  • Precursor for Synthesis: It serves as a precursor for synthesizing other complex molecules used in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

  • Biological Evaluation Studies:
    • Research indicates that derivatives of related compounds exhibit significant antiproliferative activity against various cancer cell lines, suggesting that similar evaluations for 2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid could yield promising results .
  • Antimicrobial Activity:
    • A study highlighted the effectiveness of similar compounds against Mycobacterium species, indicating potential applications in treating tuberculosis .
  • Mechanistic Studies:
    • Investigations into the structural activity relationship have revealed that modifications to the compound can enhance its biological activity, emphasizing the importance of functional group positioning .

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carbamoyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The thiophene ring may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • The pyrazinamide derivative uses a hydrazone linker for tuberculosis targeting, whereas the thiophene-carbamoyl group in the target compound may improve membrane permeability due to thiophene’s aromaticity and moderate lipophilicity.
  • Sulfonamide analogues exhibit strong enzyme inhibition (Topoisomerase II), while carbamoyl groups (as in the target compound) may reduce cytotoxicity compared to sulfonamides .

Pharmacological Properties

  • Cytotoxicity : Carbamoyl groups (target compound) are less likely to induce cytotoxicity compared to nitroimidazoles () or hydroxyureas () .
  • Metabolic Stability : The 3-methylthiophene group may resist oxidative metabolism better than alkyl chains (e.g., ’s hexyl linker) .

Biological Activity

2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid, with the molecular formula C14H14N2O4S, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a hydroxy group, a benzoic acid moiety, and a thiophene ring, which contribute to its diverse chemical properties and biological applications .

PropertyValue
Molecular FormulaC14H14N2O4S
Molar Mass306.34 g/mol
Density1.467 ± 0.06 g/cm³
Boiling Point516.3 ± 50.0 °C
pKa3.16 ± 0.10

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylthiophene with a carbamoylating agent, followed by coupling with 2-hydroxy-5-aminobenzoic acid under controlled conditions . This multi-step process highlights the compound's complexity and the precision required in its synthesis.

Anticancer Properties

Recent studies have explored the anticancer potential of related compounds, indicating that derivatives of benzoic acids can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cell growth in neuroblastoma and glioblastoma models .

Case Study: Cytotoxicity Evaluation

In one study, a related compound demonstrated an LC50 (lethal concentration for 50% of cells) value of approximately 18.9 nM against specific glioblastoma cell lines, significantly lower than that of existing treatments . This suggests that modifications to the benzoic acid structure can enhance therapeutic efficacy.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cancer cells. The hydroxy and carbamoyl groups are crucial for binding to enzymes or receptors, potentially modulating their activity and leading to apoptosis in cancer cells . Additionally, the thiophene ring may enhance binding affinity, contributing to the overall bioactivity.

Antimicrobial and Anti-inflammatory Properties

Besides anticancer activity, compounds similar to this compound have also been investigated for their antimicrobial and anti-inflammatory properties. Research indicates that such compounds can inhibit the growth of various bacterial strains and reduce inflammation markers in vitro .

Research Applications

The versatility of this compound extends beyond its biological activity:

  • Chemistry : Used as a building block in organic synthesis.
  • Biology : Investigated for potential therapeutic applications.
  • Medicine : Ongoing research aims at developing it as a treatment for various diseases.
  • Industry : Employed in creating advanced materials and as a precursor for other complex molecules .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthetic optimization requires stepwise coupling of the benzoic acid core with the 3-methylthiophene carbamoyl moiety. Use carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous DMF under inert conditions to minimize side reactions. Monitor reaction progress via TLC (30% EtOAc/hexane) and purify via recrystallization in aqueous ethanol . Adjust stoichiometric ratios (1:1.2 for amine:carboxylic acid) to reduce unreacted intermediates. Purity validation should employ HPLC with UV detection at 254 nm.

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • X-ray diffraction (XRD): Resolve crystal packing and dihedral angles between the thiophene and benzoic acid moieties to confirm stereochemical fidelity .
  • NMR spectroscopy: Use 1H and 13C NMR (DMSO-d6) to verify substituent positions (e.g., hydroxy group at C2, carbamoyl linkage at C5). Key signals include aromatic protons (δ 6.8–7.5 ppm) and carbamoyl NH (δ 10.2 ppm) .
  • FTIR: Confirm carbonyl stretches (C=O at ~1680 cm⁻¹ for benzoic acid, ~1650 cm⁻¹ for carbamoyl) .

Basic: How can researchers determine the compound’s solubility and stability under physiological conditions?

Methodological Answer:

  • Solubility: Perform pH-dependent solubility profiling (pH 1–9) using phosphate buffers. Measure saturation concentration via UV-Vis spectroscopy (λmax ~280 nm) .
  • Stability: Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and plasma (pH 7.4) at 37°C. Quantify degradation products using LC-MS over 24 hours .

Advanced: How can computational models be designed to predict the compound’s reactivity or interactions with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., hydroxy group reactivity) .
  • Molecular docking: Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) with flexible side-chain sampling. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

Advanced: How can contradictions in bioactivity data across studies be systematically resolved?

Methodological Answer:

  • Meta-analysis: Aggregate data from enzyme inhibition assays (IC50 values) and apply ANOVA to identify outliers due to assay conditions (e.g., ATP concentration in kinase assays) .
  • Factorial design: Test variables (cell line viability, serum concentration, incubation time) in a 2^k design to isolate confounding factors .

Advanced: What methodologies elucidate the reaction mechanism of this compound in catalytic applications?

Methodological Answer:

  • Kinetic isotope effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • In-situ FTIR/Raman spectroscopy: Track intermediate formation (e.g., acyloxyborane complexes) during Pd-catalyzed coupling reactions .

Advanced: How can researchers investigate the compound’s enzyme inhibition mechanism at the molecular level?

Methodological Answer:

  • Enzyme kinetics: Perform Michaelis-Menten analysis with varying substrate concentrations. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • X-ray crystallography: Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes at 1.8 Å resolution .

Advanced: How can factorial design optimize reaction conditions for large-scale synthesis?

Methodological Answer:

  • 2^3 full factorial design: Test factors like temperature (25°C vs. 60°C), solvent (DMF vs. THF), and catalyst loading (5 mol% vs. 10 mol%). Use response surface methodology (RSM) to maximize yield and minimize impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.